Furoin
Overview
Description
Furoin, also known as 1,2-di(furan-2-yl)-2-hydroxyethanone, is an organic compound with the chemical formula C10H8O4. It is characterized by the presence of two furan rings and a hydroxy group attached to an ethanone backbone. This compound is a white crystalline solid with a melting point of approximately 136-137°C .
Mechanism of Action
Target of Action
Furoin, also known as 1,2-di(furan-2-yl)-2-hydroxyethanone, is an organic compound with the formula C10H8O4 . It is primarily synthesized from furfural through a benzoin condensation reaction catalyzed by cyanide ions
Mode of Action
This compound is produced from furfural through a benzoin condensation reaction . This reaction is also catalyzed by vitamin B1 (thiamine). In this process, two molecules of furfural react to give this compound, via a thiazol-2-ylidene catalyst, resulting from the loss of one proton at carbon 2 of the thiazolium cation of vitamin B1 . This was the first evidence for the existence of persistent carbenes .
Biochemical Pathways
It is known that this compound can be produced from furfural, which is derived from biomass, specifically hemicellulose . The conversion of furfural into this compound could potentially affect the biochemical pathways related to furfural metabolism.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
It is known that this compound has been used as a plasticizer , indicating that it may interact with polymers at the molecular level to increase their flexibility.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It is known that environmental regulations can significantly influence foreign investment activities , which could potentially impact the production and use of this compound
Biochemical Analysis
Biochemical Properties
Furoin interacts with various enzymes and proteins in biochemical reactions. The synthesis of this compound from furfural is catalyzed by vitamin B1 (thiamine), involving a relatively stable carbene form of thiamine . This suggests that this compound may interact with enzymes and proteins that are involved in the benzoin condensation reaction.
Molecular Mechanism
The molecular mechanism of this compound involves its formation from furfural via a benzoin condensation reaction. This reaction is catalyzed by cyanide ions or vitamin B1 (thiamine), suggesting that this compound may exert its effects at the molecular level through interactions with these catalysts .
Metabolic Pathways
This compound is involved in the metabolic pathway of furfural conversion, which is catalyzed by cyanide ions or vitamin B1 (thiamine)
Preparation Methods
Furoin can be synthesized from furfural through a benzoin condensation reaction. This reaction is typically catalyzed by cyanide ions or N-heterocyclic carbene catalysts such as thiazolium and imidazolium ions . The reaction conditions involve the self-condensation of furfural in the presence of these catalysts, resulting in the formation of this compound. Additionally, vitamin B1 (thiamine) can also catalyze this reaction, with the mechanism involving a relatively stable carbene form of thiamine .
Chemical Reactions Analysis
Furoin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Condensation: This compound can react with diamines to form pyrazine and quinoxaline derivatives.
Reduction: This compound can be reduced to form dihydrothis compound under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, diamines, malononitrile, alcohols, 1,3-dicarbonyls, and ammonium acetate. The major products formed from these reactions include furan-2,5-dicarboxylic acid, pyrazine derivatives, quinoxaline derivatives, and tetrasubstituted pyrroles .
Scientific Research Applications
Furoin has a wide range of scientific research applications:
Comparison with Similar Compounds
Furoin can be compared with other similar compounds such as:
Benzoin: Benzoin is structurally similar to this compound but contains benzene rings instead of furan rings.
Hydroxyacetophenone: This compound has a similar hydroxyethanone backbone but with a phenyl ring instead of furan rings.
Furan-2,5-dicarboxylic acid: This compound is an oxidation product of this compound and is used in the production of bio-based polymers.
This compound’s uniqueness lies in its furan rings, which provide distinct reactivity and make it a valuable intermediate in the synthesis of various heterocyclic compounds and polymers .
Properties
IUPAC Name |
1,2-bis(furan-2-yl)-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJRFWVFNKQQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(=O)C2=CC=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862181 | |
Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |
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Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Brown powder; [MSDSonline] | |
Record name | Furoin | |
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Solubility |
SLIGHTLY SOL IN HOT WATER, ALCOHOL; SOL IN ETHER, METHANOL, HOT ALCOHOL | |
Record name | FUROIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2115 | |
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Vapor Pressure |
0.0000249 [mmHg] | |
Record name | Furoin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
NEEDLES FROM ALCOHOL | |
CAS No. |
552-86-3 | |
Record name | Furoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Furoin | |
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Record name | FUROIN | |
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Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |
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Record name | Ethanone, 1,2-di-2-furanyl-2-hydroxy- | |
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Record name | 2,2'-furoin | |
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Record name | FUROIN | |
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Melting Point |
138-39 °C | |
Record name | FUROIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2115 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reactive sites in furoin?
A1: this compound possesses three main reactive sites: the carbonyl group, the α-hydroxy group, and the furan ring. [, , , ]
Q2: How does this compound react with singlet oxygen?
A2: this compound readily reacts with singlet oxygen, leading to the formation of 5-hydroxyfuranone and 1-furanyl-2-dihydroxyethanone. This reactivity makes this compound a suitable probe molecule to detect singlet oxygen involvement in aqueous photoinduced transformations. []
Q3: Can this compound be used as a starting material for the synthesis of furil?
A3: Yes, this compound can be efficiently oxidized to furil using various oxidizing agents, such as CuSO4-C5H5N [, ], Cu(OAc)2-NH4NO3 [], or CuSO4-pyridine []. [, , , ]
Q4: How does the reactivity of this compound compare to benzoin in benzoin condensation reactions?
A4: While both 2-thiophenecarboxaldehydes and furfurals undergo benzoin condensation, their reactivity differs. 2-Thiophenecarboxaldehydes yield both thenoins and thenils, whereas furfurals primarily produce furoins. []
Q5: How does this compound contribute to fuel production from biomass?
A5: this compound serves as a crucial intermediate in the conversion of biomass-derived furfural to fuel. Through a cascade catalysis approach, this compound can be transformed into oxygenated C12 molecules, which are then further hydrodeoxygenated to produce diesel-range alkanes. [, , ]
Q6: What are the advantages of using N-heterocyclic carbenes (NHCs) as catalysts for this compound synthesis and upgrading?
A6: NHCs offer several advantages as catalysts: * High Efficiency: NHCs effectively catalyze the self-coupling of furfural and 5-hydroxymethylfurfural (HMF) to produce furoins in high yields. [, , , ] * Solvent-Free Conditions: Some supported NHC catalysts enable this compound synthesis under solvent-free conditions, promoting green chemistry principles. [, ] * Recyclability: Supported NHC catalysts on silica, polymers, or montmorillonite clay exhibit excellent recyclability, maintaining high activity over multiple reaction cycles. [, , ] * Tunable Reactivity: The structure of the NHC catalyst can be modified to optimize its activity and selectivity for specific this compound derivatives. [, ]
Q7: How does the structure of the thiazolium ionic liquid (IL) catalyst impact the efficiency of this compound synthesis?
A7: The electronic properties of substituents on the thiazolium ring significantly influence catalytic activity. Electron-donating groups enhance catalytic activity, while electron-withdrawing groups decrease it. [, ]
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C10H8O4, and its molecular weight is 192.17 g/mol. []
Q9: What are the key spectroscopic features of this compound?
A9: this compound exhibits characteristic peaks in various spectroscopic analyses: * IR Spectroscopy: Strong absorption bands corresponding to the carbonyl and hydroxyl groups are observed. [, , , ] * NMR Spectroscopy: Characteristic signals for the furan ring protons and the α-hydroxy proton are observed in 1H NMR spectra. [, , , ] * UV-Vis Spectroscopy: this compound derivatives typically show maximum UV absorbance around 315 nm. []
Q10: How does the stability of this compound in different solvents affect its applications?
A10: this compound exhibits varying stability depending on the solvent environment. In some cases, solvent choice can influence the reaction pathway and product selectivity. [, , ] For example: * this compound undergoes photoreduction to this compound in benzene and acetonitrile containing triethylamine. [] * In ethanol, photoirradiation of this compound leads to the formation of 1,2-di(2-furan)ethene-1,2-diol. []
Q11: Have computational studies been conducted to understand the mechanism of this compound synthesis?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of HMF self-coupling to DHMF catalyzed by ILs, providing valuable insights into the reaction pathway and the role of the catalyst. []
Q12: Can computational methods be used to predict the properties of this compound derivatives?
A12: Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict the properties and activities of novel this compound derivatives, potentially aiding in the design of new materials and catalysts. []
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